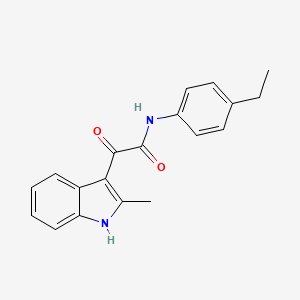

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)21-19(23)18(22)17-12(2)20-16-7-5-4-6-15(16)17/h4-11,20H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQMHDYSINSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula for this compound is with a molecular weight of 284.36 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with acetic anhydride or similar acetylating agents. This process typically involves the following steps:

- Formation of Indole Derivative : The starting material is 2-methylindole, which undergoes substitution reactions.

- Acetylation : The indole derivative is treated with an acetylating agent to introduce the acetyl group.

- Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole structures exhibit significant anticancer properties. For example, derivatives similar to this compound were tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells.

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

- Apoptosis Induction : Indole derivatives can trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to growth inhibition.

- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

A notable study evaluated the anticancer potential of various indole derivatives, including this compound, using the MTT assay to assess cell viability post-treatment.

Study Findings

The study concluded that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. The presence of an ethyl group at the para position significantly increased activity against HeLa cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity:

- D-24851 : Exhibits potent microtubule destabilization, G2-M phase arrest, and curative antitumor effects in vivo without neurotoxicity. It overcomes multidrug resistance (IC₅₀ values <10 nM in select cell lines) .

- F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide): Notably inactive, highlighting the importance of substituent choice .

Antimicrobial Activity:

- Amphiphilic analogs (e.g., 18a–18c in ) demonstrate efficacy against Gram-positive bacteria, attributed to sulfonamide and cationic groups enhancing membrane disruption .

However, bulky groups like adamantane () could hinder pharmacokinetics despite high yields .

Physicochemical Properties

Table 2: Molecular Characteristics

*logP estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.